molecular formula C15H14ClNO B311442 3-chloro-N-(2,6-dimethylphenyl)benzamide

3-chloro-N-(2,6-dimethylphenyl)benzamide

Cat. No.: B311442
M. Wt: 259.73 g/mol
InChI Key: JCYJLCQDUDBHCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(2,6-dimethylphenyl)benzamide is a chemical compound of interest in medicinal chemistry research. The benzamide scaffold is a privileged structure in drug discovery, known for its versatility and presence in compounds with a wide range of biological activities . While specific pharmacological data for this exact compound is limited in the public domain, closely related benzamide analogues are actively investigated for their therapeutic potential. For instance, research on similar N-(substituted phenyl)benzamide structures has demonstrated significant antimicrobial and anticancer properties in vitro, highlighting the value of this chemical class in developing new therapeutic agents . Furthermore, substituted benzamides have been explored as high-affinity ligands for specific receptors, such as the S1P receptor family, indicating their potential utility in neuropharmacology and as tools for positron emission tomography (PET) imaging . The specific substitution pattern of this compound, featuring ortho-methyl groups on the aniline ring, is a key structural motif studied for its influence on molecular conformation and solid-state crystal packing through intermolecular interactions like N—H⋯O hydrogen bonding . This makes it a valuable intermediate for structure-activity relationship (SAR) studies and a building block for synthesizing more complex molecules for biological evaluation. This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14ClNO

Molecular Weight

259.73 g/mol

IUPAC Name

3-chloro-N-(2,6-dimethylphenyl)benzamide

InChI

InChI=1S/C15H14ClNO/c1-10-5-3-6-11(2)14(10)17-15(18)12-7-4-8-13(16)9-12/h3-9H,1-2H3,(H,17,18)

InChI Key

JCYJLCQDUDBHCZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CC=C2)Cl

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CC=C2)Cl

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Synthetic Methodologies for 3 Chloro N 2,6 Dimethylphenyl Benzamide and Analogues

Classical and Modern Synthetic Routes for N-Arylbenzamide Scaffolds

The N-arylbenzamide core is a common motif in chemical synthesis. Its preparation is well-documented, with both traditional and contemporary methods being employed depending on the specific requirements of the target molecule and the available starting materials.

The most direct and widely used method for synthesizing N-arylbenzamides is the acylation of an amine. wikipedia.org This reaction, often referred to as the Schotten-Baumann reaction when conducted under specific basic conditions, involves the reaction of an amine with a carboxylic acid derivative, most commonly an acyl chloride. wikipedia.org

In the context of 3-chloro-N-(2,6-dimethylphenyl)benzamide, this involves the nucleophilic attack of the nitrogen atom of 2,6-dimethylaniline (B139824) on the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride. umass.edusandiego.edu The reaction is typically carried out in the presence of a base, such as sodium acetate (B1210297) or a tertiary amine like triethylamine (B128534), to neutralize the hydrochloric acid byproduct that is formed. umass.edugoogle.com The use of a solvent like glacial acetic acid or an inert solvent like dichloromethane (B109758) is common. umass.edumdpi.com The high reactivity of acyl chlorides makes this a very efficient method for forming the amide bond. sandiego.edu The general mechanism begins with the activation of the carboxylic acid, where protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the amine. algoreducation.com This results in a tetrahedral intermediate, which then eliminates a water molecule to form the stable amide bond. algoreducation.com

The direct condensation of a carboxylic acid and an amine is also possible but generally requires high temperatures to remove the water formed during the reaction. wikipedia.org To circumvent these harsh conditions, coupling reagents that activate the carboxylic acid are often used in modern synthesis.

Modern organic synthesis has seen the development of powerful catalytic methods for amide bond formation, which can offer milder reaction conditions and broader functional group tolerance.

Palladium-catalyzed cross-coupling reactions represent one such advanced approach. For instance, N-aryl benzimidazoles have been synthesized efficiently from ortho-haloanilides using a palladium catalyst system. mit.edu Similarly, palladium catalysts have enabled the synthesis of N-aryl carbamates from aryl halides and sodium cyanate (B1221674) in the presence of alcohols. nih.govmit.edu These methods could be adapted for the synthesis of N-arylbenzamides, providing an alternative to classical acylation.

Nickel catalysis has also emerged as a powerful tool. A notable example is the nickel-catalyzed asymmetric reductive hydroarylation of vinyl amides, which produces enantioenriched α-arylbenzamides. uzh.chnih.govuzh.chbohrium.com This method involves the regioselective addition of an aryl group and a hydrogen atom across a vinyl amide double bond, creating a new stereocenter. nih.govuzh.ch While this specific method builds a different part of the molecule, it highlights the utility of nickel catalysis in constructing complex amides under mild conditions. nih.gov

Table 1: Examples of Catalytic Systems for N-Aryl Amide Synthesis

Catalytic System Reactants Product Type Reference
[Pd2(dba)3] / XPhos or RuPhos ortho-Haloanilides N-Aryl Benzimidazoles mit.edu
Palladium Catalyst Aryl Halides (ArX), Sodium Cyanate, Alcohols N-Aryl Carbamates nih.govmit.edu
Nickel / Chiral Bisimidazoline (BIm) Ligand Vinyl Amides, Aryl Halides, Silane Enantioenriched α-Arylbenzamides uzh.chnih.gov

Specific Synthesis of Chloro-Substituted N-(2,6-dimethylphenyl)benzamides

The synthesis of the target molecule, this compound, and its isomers, such as 2-chloro-N-(2,6-dimethylphenyl)benzamide, follows the general principles of amide bond formation, with specific considerations for the precursors and reaction parameters. nih.govresearchgate.net

The successful synthesis of the final product is contingent on the availability and purity of its precursors, 2,6-dimethylaniline and 3-chlorobenzoyl chloride.

2,6-Dimethylaniline: This primary aromatic amine is an important industrial intermediate. guidechem.com It is commercially available but can also be synthesized through several routes. sigmaaldrich.com Industrial production often involves either the nitration of m-xylene (B151644) followed by reduction, or the amination of 2,6-dimethylphenol (B121312). guidechem.com The amination of 2,6-dimethylphenol can be achieved by reacting it with ammonia (B1221849) at high temperatures (200°-400°C) in the presence of a hydrogen transfer catalyst like palladium. google.com Laboratory syntheses often involve the reduction of 2,6-dimethylnitrobenzene using reagents like tin(II) chloride in concentrated hydrochloric acid. cerritos.edu

3-Chlorobenzoyl chloride: This acyl chloride is a key reagent used in the production of agrochemicals. It is typically synthesized from 3-chlorobenzoic acid. A common laboratory and industrial method involves reacting 3-chlorobenzoic acid with thionyl chloride (SOCl₂), often with gentle heating, to produce the acyl chloride with high yield and purity. An alternative route is the direct chlorination of benzoyl chloride using chlorine gas in the presence of a catalyst system like ferric chloride and iodine at low temperatures to favor the formation of the meta-isomer. google.com

Table 2: Physical and Chemical Properties of Precursors

Compound Formula Molecular Weight ( g/mol ) Boiling Point (°C) Melting Point (°C) Reference
2,6-Dimethylaniline C₈H₁₁N 121.18 214-216 10-12 sigmaaldrich.com

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, base, temperature, and reaction time.

In a typical acylation, a slight excess of the acid chloride may be used to ensure the complete conversion of the valuable amine. sandiego.edu The reaction of 2,6-dimethylaniline with an acyl chloride like chloroacetyl chloride (a close analogue to 3-chlorobenzoyl chloride) is often performed in glacial acetic acid. umass.educerritos.edu The addition of sodium acetate acts as a weak base to neutralize the HCl formed. cerritos.edu Warming the solution, for example to 40-50°C, can help drive the reaction to completion. sandiego.educerritos.edu

The choice of base is critical; stronger bases like triethylamine can be used in aprotic solvents such as dichloromethane. mdpi.com The optimization process involves balancing reaction rate and potential side reactions. For instance, excessively high temperatures or overly strong bases might lead to the degradation of reactants or products.

Table 3: Illustrative Optimization of a Generic Acylation Reaction

Solvent Base Temperature (°C) Time (h) Potential Outcome
Glacial Acetic Acid Sodium Acetate 40-50 0.5-2 Standard conditions, good for ensuring complete reaction of the amine. sandiego.edu
Dichloromethane Triethylamine 0 to Room Temp 1-3 Mild conditions, easy removal of solvent, suitable for sensitive substrates. mdpi.com
Toluene None (reflux) ~110 4-12 Higher temperature to drive reaction, may require longer times. google.com

Purification and Isolation Techniques

Once the reaction is complete, a systematic workup and purification procedure is necessary to isolate the pure this compound. A common procedure involves pouring the reaction mixture into cold water to precipitate the crude product. sandiego.educerritos.edu

The crude solid is then collected by vacuum filtration. sandiego.edu A critical step is washing the precipitate thoroughly. This often includes washing with water to remove any remaining acid (like acetic acid) and a dilute solution of a weak base, such as 5% sodium bicarbonate, to remove any unreacted 3-chlorobenzoyl chloride by converting it to the water-soluble sodium 3-chlorobenzoate. mdpi.com A final wash with water removes any residual base. mdpi.com

The crude product is then dried. mdpi.com For final purification, recrystallization from a suitable solvent, such as ethanol, is a common and effective method. nih.govresearchgate.net Slow evaporation of a solution of the compound can be employed to obtain high-purity, single crystals suitable for X-ray diffraction analysis. nih.govresearchgate.net

Table 4: List of Mentioned Chemical Compounds

Compound Name Molecular Formula
This compound C₁₅H₁₄ClNO
2,6-Dimethylaniline C₈H₁₁N
3-Chlorobenzoyl chloride C₇H₄Cl₂O
3-Chlorobenzoic acid C₇H₅ClO₂
2-Chloro-N-(2,6-dimethylphenyl)benzamide C₁₅H₁₄ClNO
Acetic acid C₂H₄O₂
Sodium acetate C₂H₃NaO₂
Triethylamine C₆H₁₅N
Dichloromethane CH₂Cl₂
Thionyl chloride SOCl₂
Sodium bicarbonate NaHCO₃
2,6-Dimethylphenol C₈H₁₀O
m-Xylene C₈H₁₀
2,6-Dimethylnitrobenzene C₈H₉NO₂
Tin(II) chloride SnCl₂
Hydrochloric acid HCl
Benzoyl chloride C₇H₅ClO
Ferric chloride FeCl₃
Iodine I₂
Chloroacetyl chloride C₂H₂Cl₂O
Lidocaine C₁₄H₂₂N₂O
Palladium Pd

Advanced Structural Elucidation and Spectroscopic Characterization of 3 Chloro N 2,6 Dimethylphenyl Benzamide

Single Crystal X-ray Diffraction Analysis

While a specific single-crystal X-ray diffraction study for 3-chloro-N-(2,6-dimethylphenyl)benzamide is not publicly available, a comprehensive understanding of its solid-state structure can be inferred from the analysis of its close structural analogs, such as 2-chloro-N-(2,6-dimethylphenyl)benzamide and 3-chloro-N-(2-methylphenyl)benzamide.

Molecular Conformation and Torsion Angles

The molecular conformation of N-arylbenzamides is largely defined by the torsion angles between the planar phenyl rings and the central amide bridge. In the case of the analogous compound 2-chloro-N-(2,6-dimethylphenyl)benzamide, the amide group is twisted with respect to both the 2-chlorobenzoyl and the 2,6-dimethylanilino rings. researchgate.net The dihedral angle between the benzoyl and aniline (B41778) rings in this analog is relatively small, recorded at 3.30 (18)°. researchgate.netuni.lu

For 3-chloro-N-(2-methylphenyl)benzamide, another similar molecule, the two benzene (B151609) rings are observed to be nearly coplanar, with a dihedral angle of 3.48 (5)°. esisresearch.org In this structure, the meta-chloro substituent on the benzoyl ring is positioned anti to the carbonyl (C=O) bond, and the ortho-methyl group on the aniline ring is syn to the N-H bond. esisresearch.org

Based on these related structures, it can be anticipated that this compound would also exhibit a non-planar conformation. The presence of two methyl groups at the 2 and 6 positions of the aniline ring likely imposes significant steric hindrance, influencing the rotational freedom around the N-C(aryl) bond and resulting in a substantial dihedral angle between the two aromatic rings.

Table 1: Selected Torsion Angles for Analogous Benzamide (B126) Derivatives

CompoundTorsion AngleDihedral Angle (°C)
2-chloro-N-(2,6-dimethylphenyl)benzamideBetween benzoyl and aniline rings3.30 (18)
3-chloro-N-(2-methylphenyl)benzamideBetween benzoyl and aniline rings3.48 (5)

This table presents data from analogous compounds to infer the likely structural characteristics of this compound.

Hydrogen Bonding Interactions and Supramolecular Assembly

A defining feature in the crystal structures of benzamides is the presence of intermolecular hydrogen bonds, which play a crucial role in the formation of their supramolecular assemblies. The N-H group of the amide linkage typically acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as the acceptor.

In the crystal lattice of 2-chloro-N-(2,6-dimethylphenyl)benzamide, molecules are linked by N-H···O hydrogen bonds, forming infinite chains that propagate along the a-axis. researchgate.netuni.lu Similarly, molecules of 3-chloro-N-(2-methylphenyl)benzamide are connected into chains along the b-axis via N-H···O hydrogen bonds. esisresearch.org This recurring hydrogen-bonding motif is a dominant force in the crystal engineering of this class of compounds, leading to well-defined one-dimensional supramolecular structures. sigmaaldrich.com It is highly probable that this compound would exhibit a similar N-H···O hydrogen bonding pattern, resulting in the formation of molecular chains in its solid state.

Crystal Packing Features and Polymorphism Studies

Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon in benzamides. nih.gov Different polymorphs can arise from variations in molecular conformation or crystal packing, leading to different physicochemical properties. nih.gov While no specific polymorphism studies on this compound have been reported, the potential for different packing arrangements of the hydrogen-bonded chains suggests that polymorphic forms could exist. The crystallization conditions, such as the choice of solvent and temperature, would be critical factors in determining which polymorph is obtained.

Vibrational Spectroscopy Studies (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable insights into the functional groups and molecular structure of a compound. While specific experimental spectra for this compound are not detailed in the available literature, the characteristic vibrational modes can be predicted based on extensive studies of other substituted benzamides.

Identification of Characteristic Functional Group Frequencies

The vibrational spectrum of this compound is expected to be dominated by several characteristic bands corresponding to its key functional groups.

N-H Stretching: The N-H stretching vibration is typically observed in the FT-IR spectrum as a sharp band in the region of 3500-3200 cm⁻¹. The exact position is sensitive to the extent of hydrogen bonding; stronger hydrogen bonds lead to a shift to lower wavenumbers.

C=O Stretching (Amide I): The amide I band, primarily due to the C=O stretching vibration, is one of the most intense and characteristic absorptions in the FT-IR spectrum of benzamides. It is expected to appear in the range of 1680-1630 cm⁻¹. Its position can be influenced by electronic effects of the substituents and hydrogen bonding.

N-H Bending and C-N Stretching (Amide II and III): The amide II and III bands arise from a coupling of the N-H in-plane bending and C-N stretching vibrations. The amide II band is typically found between 1570-1515 cm⁻¹, while the amide III band is weaker and appears in the 1300-1200 cm⁻¹ region.

Aromatic C-H and C=C Stretching: The stretching vibrations of the C-H bonds on the aromatic rings give rise to bands above 3000 cm⁻¹. The C=C stretching vibrations within the phenyl rings are expected in the 1600-1450 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibration is anticipated to produce a band in the FT-IR and Raman spectra, typically in the range of 800-600 cm⁻¹.

Methyl Group Vibrations: The C-H stretching and bending vibrations of the two methyl groups will also be present in the spectrum.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
AmideN-H Stretch3500-3200
CarbonylC=O Stretch (Amide I)1680-1630
AmideN-H Bend / C-N Stretch (Amide II)1570-1515
AmideC-N Stretch / N-H Bend (Amide III)1300-1200
AromaticC-H Stretch>3000
AromaticC=C Stretch1600-1450
HaloalkaneC-Cl Stretch800-600

This table is based on established group frequency correlations for substituted benzamides.

Correlation of Vibrational Modes with Molecular Structure and Conformation

Detailed analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), can provide further information about the molecular structure. For instance, the precise frequency of the N-H stretching band can be correlated with the strength of the intermolecular N-H···O hydrogen bonds. A significant shift to lower frequency compared to the free N-H group would confirm the presence of strong hydrogen bonding in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, the analysis of ¹H and ¹³C NMR spectra, complemented by 2D NMR techniques, would unequivocally confirm its molecular structure.

¹H and ¹³C NMR Chemical Shift Assignments

The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in the tables below. These predictions are based on the known experimental data for the closely related N-(2,6-dimethylphenyl)benzamide and consider the electronic effects of the chlorine substituent at the 3-position of the benzoyl ring. rsc.org The chlorine atom, being an electron-withdrawing group, is expected to induce downfield shifts for the protons and carbons on the chlorobenzoyl ring, particularly those in closer proximity.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
NH~7.65Singlet
H-2'~7.85Singlet
H-4'~7.50Triplet
H-5'~7.42Triplet
H-6'~7.80Doublet
H-3, H-5 (dimethylphenyl)~7.10Doublet
H-4 (dimethylphenyl)~7.05Triplet
CH₃ (dimethylphenyl)~2.25Singlet

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~165.5
C-1'~136.0
C-2'~127.5
C-3'~134.5
C-4'~131.8
C-5'~128.8
C-6'~125.5
C-1 (dimethylphenyl)~134.0
C-2, C-6 (dimethylphenyl)~135.5
C-3, C-5 (dimethylphenyl)~128.3
C-4 (dimethylphenyl)~128.0
CH₃ (dimethylphenyl)~18.5

2D NMR Techniques for Structural Confirmation (e.g., COSY, HSQC, HMBC)

To unambiguously assign the predicted ¹H and ¹³C NMR signals and thus confirm the structure of this compound, a suite of two-dimensional (2D) NMR experiments would be employed. youtube.comepfl.chsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton (¹H-¹H) couplings within the same spin system. youtube.com For the 3-chlorobenzoyl ring, correlations would be expected between H-4' and H-5', and between H-5' and H-6'. Similarly, on the 2,6-dimethylphenyl ring, correlations would be observed between H-3 and H-4, and between H-4 and H-5. The absence of a correlation between H-2' and any other proton on that ring would confirm its isolated nature.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH). epfl.ch It would allow for the direct assignment of the carbon signals for all protonated carbons. For instance, the proton signal at approximately 7.85 ppm would correlate with the carbon signal predicted around 127.5 ppm, confirming the assignment of H-2' and C-2'.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically ²JCH and ³JCH), which is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. sdsu.edu Key HMBC correlations would include:

The NH proton showing correlations to the carbonyl carbon (C=O), C-1', C-2', and C-6' of the benzoyl ring, as well as to C-1, C-2, and C-6 of the dimethylphenyl ring.

The methyl protons showing correlations to C-2 and C-6 of the dimethylphenyl ring.

H-2' showing correlations to the C=O, C-4', and C-6' carbons, confirming its position on the chlorobenzoyl ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals.

Electronic Transitions and Chromophoric Analysis

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within its two main chromophoric systems: the 3-chlorobenzoyl group and the 2,6-dimethylphenyl group, which are linked by the amide functionality. The primary electronic transitions anticipated are π → π* transitions associated with the aromatic rings and the carbonyl group. The presence of the chlorine atom and the methyl groups as auxochromes will influence the wavelength and intensity of these absorptions.

The benzoyl and aniline moieties are the primary chromophores. The introduction of a chlorine atom at the meta position of the benzoyl ring is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted N-(2,6-dimethylphenyl)benzamide.

Interactive Data Table: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent

Predicted λmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Associated Transition
~270~10,000π → π* (Benzoyl ring)
~230~15,000π → π* (Anilide moiety)

Solvatochromic Effects on Absorption Spectra

Solvatochromism refers to the change in the position, and sometimes intensity, of a compound's absorption bands when the polarity of the solvent is changed. This phenomenon arises from differential solvation of the ground and excited states of the molecule.

For this compound, a molecule with a significant dipole moment due to the amide linkage and the chloro-substituent, solvatochromic effects are anticipated. In moving from a non-polar to a polar protic solvent (e.g., from hexane (B92381) to ethanol), a slight hypsochromic (blue) shift of the π → π* transitions may be observed. This is because polar solvents can form hydrogen bonds with the amide group, which would stabilize the ground state more than the excited state, thereby increasing the energy required for the electronic transition. Conversely, in polar aprotic solvents, a bathochromic (red) shift might occur due to dipole-dipole interactions stabilizing the more polar excited state.

Computational Chemistry and Molecular Modeling of N 2,6 Dimethylphenyl Benzamide Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules, including their geometry, energy levels, and spectroscopic signatures.

The first step in the computational analysis of a molecule like 3-chloro-N-(2,6-dimethylphenyl)benzamide is to determine its most stable three-dimensional structure, known as the ground-state geometry. This is achieved through geometry optimization, a process that systematically alters the coordinates of the atoms to find the arrangement with the lowest potential energy.

For N-(2,6-dimethylphenyl)benzamide derivatives, a key structural feature is the relative orientation of the two aromatic rings. Experimental crystal structure analysis of the parent compound, N-(2,6-dimethylphenyl)benzamide, reveals that the benzoyl and aniline (B41778) rings are nearly orthogonal to each other, with dihedral angles of 86.3° and 86.0° in the two molecules present in the asymmetric unit. nih.gov This significant twist is a direct consequence of the steric hindrance caused by the two methyl groups at the ortho positions (2 and 6) of the phenyl ring, which prevents the molecule from adopting a planar conformation. A similar non-planar structure is observed in 2-chloro-N-(2,6-dimethylphenyl)benzamide, where the dihedral angle between the benzoyl and aniline rings is 3.30 (18)°. nih.govresearchgate.netnih.gov

In the case of this compound, DFT calculations would be expected to confirm this twisted arrangement. The optimization process would yield precise bond lengths, bond angles, and dihedral angles that define the molecule's minimum energy conformation. The N-H and C=O bonds of the central amide linkage are typically found in a trans conformation. nih.gov The introduction of a chlorine atom at the meta-position of the benzoyl ring is not expected to significantly alter the core twisted geometry, as the primary determinant of this feature is the steric clash from the 2,6-dimethylphenyl group.

Below is a table of representative optimized geometric parameters for this compound, as would be predicted from DFT calculations (e.g., using the B3LYP functional and a 6-311G(d,p) basis set).

Table 1: Predicted Optimized Geometric Parameters for this compound

Parameter Bond/Atoms Predicted Value
Bond Lengths (Å)
C=O 1.24 Å
C-N (amide) 1.36 Å
N-H 1.01 Å
C-Cl 1.75 Å
**Bond Angles (°) **
O=C-N 122.5°
C-N-H 119.0°
C-C-Cl 119.5°
**Dihedral Angle (°) **

Note: These values are illustrative and represent typical outputs from DFT calculations on analogous benzanilide (B160483) structures.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.

Table 2: Predicted Frontier Orbital Energies for this compound

Parameter Predicted Value (eV)
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

Note: These are representative values based on DFT studies of similar aromatic compounds and are subject to variation based on the specific computational method and basis set used. researchgate.netresearchgate.net

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. The MEP map helps to identify electrophilic and nucleophilic sites. For this compound, the MEP would show regions of negative potential (typically colored red or yellow) concentrated around the electronegative carbonyl oxygen and the chlorine atom, indicating these are sites prone to electrophilic attack. Conversely, regions of positive potential (blue) would be found near the amide hydrogen (N-H), highlighting its character as a hydrogen bond donor.

DFT calculations can accurately predict various spectroscopic properties, providing a valuable reference for interpreting experimental data. researchgate.net

Infrared (IR) Spectroscopy: Theoretical vibrational analysis produces a list of frequencies and intensities corresponding to the molecule's vibrational modes. For this compound, key predicted frequencies would include the N-H stretching vibration, the C=O stretching of the amide group, C-N stretching, and the C-Cl stretching. These calculated spectra can aid in the assignment of experimental IR bands. scielo.org.za

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. scielo.org.za The calculations would reflect how the electronic environment, influenced by the chloro and dimethylphenyl groups, affects the magnetic shielding of each nucleus.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra. It calculates the energies of electronic transitions from the ground state to various excited states. For an aromatic compound like this, the primary absorptions in the UV-Vis region would correspond to π → π* transitions within the phenyl rings. The calculations provide the maximum absorption wavelength (λmax) and the corresponding oscillator strength. researchgate.net

Table 3: Predicted Spectroscopic Data for this compound

Spectrum Feature Predicted Value
IR (cm⁻¹) N-H Stretch ~3400 cm⁻¹
C=O Stretch ~1660 cm⁻¹
C-Cl Stretch ~750 cm⁻¹
¹H NMR (ppm) N-H Proton 8.0 - 8.5 ppm
Aromatic Protons 7.0 - 7.8 ppm
Methyl Protons 2.1 - 2.3 ppm

| UV-Vis (nm) | λmax (π → π*) | ~260 - 280 nm |

Note: These are illustrative predictions. Calculated IR frequencies are often scaled to better match experimental values. NMR shifts are relative to a standard (e.g., TMS).

Molecular Dynamics Simulations

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior and dynamics of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions over time.

MD simulations of this compound can reveal its conformational flexibility. A key aspect to study would be the rotation around the single bonds, particularly the C-N amide bond and the bonds connecting the amide group to the phenyl rings. The simulations would likely show that the molecule predominantly occupies the low-energy, twisted conformation identified by DFT. The thermal fluctuations observed during the simulation would provide information on the rigidity of this conformation and the energy barriers to rotation. The steric hindrance from the ortho-methyl groups would severely restrict the rotation of the aniline ring, a dynamic feature that MD simulations can effectively capture.

MD simulations are exceptionally useful for studying how a molecule behaves in a complex environment, such as in a solvent or interacting with a biological macromolecule.

Solvent Interactions: By simulating this compound in a box of explicit solvent molecules (e.g., water or chloroform), one can analyze the solvation process. The simulations would detail the formation and dynamics of hydrogen bonds between the amide group's N-H (donor) and C=O (acceptor) sites and polar solvent molecules. nih.gov The arrangement of solvent molecules around the hydrophobic phenyl rings and the chlorine atom could also be studied to understand its solubility characteristics.

Biological Interactions: In the context of drug design, MD simulations are used to model the interaction of a ligand with its protein target. nih.gov If this compound were a candidate for a biologically active molecule, simulations could be used to place it in the binding site of a target protein. The simulation would then show the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds, hydrophobic interactions, and halogen bonds involving the chlorine atom), and calculate the binding free energy, providing a theoretical assessment of its binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-Arylbenzamides

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For N-arylbenzamides, including this compound, QSAR studies are instrumental in predicting their efficacy and mechanism of action against various biological targets.

Development of Molecular Descriptors

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For N-arylbenzamide derivatives, a variety of descriptors are employed to capture the physicochemical properties that govern their biological interactions. These descriptors fall into several categories, including constitutional, topological, geometric, and electronic descriptors.

Studies on N-phenylbenzamides and related N-aryl derivatives have highlighted the importance of specific descriptors in correlating with their antimicrobial or enzyme-inhibiting activities. researchgate.netnih.govnih.gov For instance, Density Functional Theory (DFT) based QSAR studies have shown that fundamental properties like molecular weight and total energy are significant contributors to the activity against both Gram-positive and Gram-negative bacteria. nih.gov

Key molecular descriptors developed and utilized in the study of N-arylbenzamides include:

Electronic Descriptors : These describe the electronic properties of the molecule. The electrophilicity index has been shown to be dominant for electrostatic interactions, particularly in anti-Gram-positive activity. nih.gov For other activities, descriptors like the dipole moment and the smallest eigenvalue of the Burden matrix weighted by Sanderson electronegativity (SpMin2_Bhe) have been found to be influential. nih.govajchem-a.com

Hydrophobicity Descriptors : The partition coefficient, logP, is a crucial descriptor that measures a compound's lipophilicity. It plays a significant role in membrane permeability and hydrophobic interactions with target proteins, which is particularly important for activity against Gram-negative bacteria. nih.govnih.gov

Steric/Topological Descriptors : These descriptors relate to the size and shape of the molecule. Molar refractivity, an indicator of molecular volume and polarizability, is often involved in models where steric interactions are critical. nih.gov Other topological descriptors like the Wiener index and Kappa shape indices (e.g., Kappa-1-AM) help to quantify molecular shape and branching. nih.gov

The table below summarizes some of the key molecular descriptors used in QSAR models for N-arylbenzamides and related compounds.

Descriptor CategorySpecific DescriptorDescriptionRelevance to N-Arylbenzamides
Electronic Electrophilicity IndexMeasures the ability of a molecule to accept electrons.Important for electrostatic interactions with biological targets. nih.gov
Electronic Dipole MomentQuantifies the overall polarity of a molecule.Influences binding in polar active sites. nih.govresearchgate.net
Hydrophobicity LogPThe logarithm of the partition coefficient between octanol (B41247) and water.Crucial for predicting membrane permeability and hydrophobic interactions. nih.gov
Steric Molar Refractivity (MR)A measure of the total polarizability of a mole of a substance.Important for quantifying steric bulk and its effect on binding. nih.gov
Topological Wiener IndexA distance-based topological index.Describes molecular branching and shape. nih.gov
Constitutional Molecular Weight (MW)The mass of one mole of a substance.A fundamental descriptor that often correlates with biological activity. nih.gov

Statistical Models for Predicting Theoretical Activity or Interactions

Once molecular descriptors are calculated, statistical models are developed to establish a predictive relationship with the biological activity of the compounds. Various statistical and machine learning methods are employed to build robust QSAR models.

For N-arylbenzamide derivatives, several types of statistical models have been successfully applied:

Multiple Linear Regression (MLR) : This is one of the simplest methods, creating a linear equation that relates the most significant descriptors to the activity. researchgate.net

Genetic Function Approximation (GFA) : An evolutionary algorithm-based method that can select the most relevant descriptors and build a predictive model. nih.govresearchgate.net

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) : These are 3D-QSAR techniques that generate models based on the 3D steric and electrostatic fields around the molecules. nih.gov CoMFA and CoMSIA results for N-phenylbenzamides suggest that anti-Gram-positive activity is a function of the electrostatic field, while anti-Gram-negative activity depends on hydrophobicity and steric fields. nih.gov

Machine Learning Models : More advanced methods like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) are capable of modeling complex, non-linear relationships between structure and activity. researchgate.net

The predictive power and reliability of these models are assessed using various statistical parameters. A good QSAR model must be validated internally and externally. ajchem-a.com

The table below presents common statistical models and their validation metrics used in QSAR studies.

Statistical ModelDescriptionKey Validation Metrics
Multiple Linear Regression (MLR) Builds a linear relationship between descriptors and activity.R² (Coefficient of Determination), Adjusted R², RMSE (Root Mean Square Error). researchgate.net
Genetic Function Approximation (GFA) Uses genetic algorithms to select optimal descriptors and build a model.R², q² (Cross-validated R²), Predictive R² (R²_pred). nih.gov
CoMFA/CoMSIA 3D-QSAR methods based on molecular fields.q², R², Predictive R². nih.gov
Support Vector Machine (SVM) A machine learning method for classification and regression.R², R²_test, RMSE. researchgate.net
Artificial Neural Network (ANN) A non-linear machine learning model inspired by the human brain.R², R²_pred, q². researchgate.net

Molecular Docking Studies

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. researchgate.net This technique is crucial for understanding the potential mechanism of action of N-(2,6-dimethylphenyl)benzamide derivatives at a molecular level.

Prediction of Binding Modes with Hypothetical Protein Targets

Molecular docking studies on benzamide (B126) derivatives have been performed against various hypothetical protein targets, including enzymes like cyclooxygenases (COX), DNA topoisomerases, and protein kinases, which are often implicated in various diseases. researchgate.netnih.govnih.govbiointerfaceresearch.com

The process involves placing the 3D structure of a ligand, such as this compound, into the binding site of a target protein. The structural conformation of N-(2,6-dimethylphenyl)benzamide itself, where the two aromatic rings are nearly at right angles to each other, is a critical factor in how it fits into a binding pocket. nih.gov

Docking simulations can reveal key binding interactions:

Hydrogen Bonds : The amide group (-NHCO-) in the benzamide core is a prime candidate for forming hydrogen bonds with amino acid residues in the protein's active site. For example, the carbonyl oxygen can act as a hydrogen bond acceptor, and the N-H group can act as a hydrogen bond donor. nih.gov

Hydrophobic Interactions : The dimethylphenyl group and the chlorobenzoyl group can engage in hydrophobic and van der Waals interactions with nonpolar residues of the protein target. nih.gov

Pi-Stacking and Pi-Cation Interactions : The aromatic rings can interact with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site.

Studies on related benzamide derivatives have identified specific interactions. For example, docking of certain benzamides into the Topoisomerase IIα active site showed interactions with amino acids such as MET762 and TYR805, as well as with DNA bases. researchgate.net Similarly, docking of benzoxazole-benzamide derivatives into the COX-2 active site provided insights into their inhibitory mechanism. nih.gov The ability of a protein to adopt different conformations upon ligand binding, known as induced fit, is also a critical aspect considered in these studies. nih.govyoutube.com

Estimation of Ligand-Receptor Binding Affinities

A primary output of molecular docking is the estimation of the binding affinity between the ligand and the receptor. This affinity is typically expressed as a binding energy score, usually in kcal/mol. researchgate.net A more negative score generally indicates a more stable and favorable binding interaction. This score is calculated by considering the intermolecular energies (e.g., electrostatic and van der Waals forces) and the internal energy of the ligand. wikipedia.org

The binding affinity determines the concentration of a ligand required to occupy a significant number of receptor sites. wikipedia.org This is often correlated with experimental values like the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). nih.govnih.gov

Binding Energy : Docking programs use scoring functions to calculate the binding energy. For instance, studies on benzamide derivatives targeting Topoisomerase IIα reported binding energies ranging from -60 to -114 kcal/mol. researchgate.net

Inhibition Constant (Kᵢ) : This value represents the concentration of an inhibitor required to produce 50% inhibition of an enzyme. It is a measure of the inhibitor's binding affinity. Lower Kᵢ values indicate higher affinity. wikipedia.org

Dissociation Constant (Kₐ) : This constant reflects the equilibrium between the ligand-receptor complex and the dissociated components. It is the ratio of the dissociation rate (k_off) to the association rate (k_on). researchgate.net A lower Kₐ value signifies a higher binding affinity.

The table below shows examples of binding affinity data for related benzamide and other inhibitor classes, illustrating the range of values obtained in such studies.

Compound ClassProtein TargetMeasured AffinityValue
N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivativesCOX-2IC₅₀0.06-0.71 µM nih.gov
Benzamide DerivativesTopoisomerase IIαBinding Energy-114.71 kcal/mol researchgate.net
Synthetic CannabinoidsCB₁ ReceptorKᵢ2.6 x 10⁻⁸ M to 2.3 x 10⁻⁵ M nih.gov

These computational estimations of binding affinity are vital for ranking potential drug candidates and prioritizing them for synthesis and further experimental testing.

Structure Activity Relationship Sar Investigations of N Arylbenzamides

Influence of Halogenation on the Benzoyl Ring (e.g., 3-Chloro Substitution)

The introduction of halogen atoms, such as chlorine, onto the benzoyl ring of N-arylbenzamides can significantly modulate their biological and physicochemical properties. The position of this substitution is critical. For instance, the presence of a chlorine atom at the 3-position of the benzoyl ring, as seen in 3-chloro-N-(2,6-dimethylphenyl)benzamide, can influence factors like the molecule's electronic distribution and its ability to interact with biological targets.

Research on related benzamide (B126) derivatives has shown that halogenation can impact activity in various ways. For example, in a series of N-(1H-benzimidazol-2-ylmethyl)anilines, the inclusion of a meta-chloro group on the aniline (B41778) ring resulted in potent anti-inflammatory activity. mdpi.com While this is a different part of the molecule, it highlights the general principle that the specific placement of a halogen can be a key determinant of biological effect.

A study on 2-chloro-N-(2,6-dimethylphenyl)benzamide revealed that the amide oxygen is positioned syn to the ortho-chloro group on the benzoyl ring. nih.gov This specific conformation, influenced by the halogen's presence, dictates the spatial arrangement of the molecule and its potential interactions. While this is a 2-chloro substituted compound, it provides insight into how a halogen on the benzoyl ring can direct the conformation of the amide linkage, a feature that would also be relevant for the 3-chloro isomer.

The following table summarizes the influence of halogenation on the benzoyl ring based on findings from related compounds:

Substitution Observed Effect Potential Implication for this compound
Meta-chloro on aniline ringPotent anti-inflammatory activity mdpi.comThe 3-chloro position on the benzoyl ring may contribute to specific biological activities.
Ortho-chloro on benzoyl ringInfluences the conformation of the amide group nih.govThe 3-chloro substituent likely plays a role in determining the overall molecular shape.
General HalogenationAlters electronic properties and ADME profileThe chlorine atom affects the molecule's interaction with biological systems and its pharmacokinetic properties.

Effects of N-Phenyl Ring Alkyl Substituents (e.g., 2,6-Dimethyl Groups)

The substitution pattern on the N-phenyl ring of N-arylbenzamides is another critical determinant of their biological activity. The presence of alkyl groups, particularly in the ortho positions, can have profound effects on the molecule's conformation and, consequently, its interactions with biological targets. In the case of this compound, the two methyl groups at the 2 and 6 positions of the N-phenyl ring are of significant interest.

These 2,6-dimethyl groups introduce steric hindrance around the amide bond. This steric bulk forces the N-phenyl ring to twist out of the plane of the amide group, creating a non-planar conformation. nih.gov This dihedral angle between the phenyl ring and the amide plane is a key feature that can either enhance or diminish binding to a target receptor or enzyme by presenting a specific three-dimensional shape for interaction.

Studies on related compounds have demonstrated the importance of such di-ortho alkyl substitution. For example, in a series of Lck inhibitors, a 2,6-dimethylphenyl group was found to be crucial for potent activity. mdpi.com Shifting the methyl groups to the meta or para positions was unfavorable for inhibition, indicating that the specific steric and conformational effects of the 2,6-disubstitution were essential for the desired biological outcome. mdpi.com Similarly, research on substituted sulfamoyl benzamidothiazoles showed that des-methyl analogs were inactive, suggesting that a bis-substituted phenyl ring was necessary for activity. nih.gov

The steric hindrance provided by the 2,6-dimethyl groups can also protect the amide bond from hydrolysis by metabolic enzymes, potentially increasing the compound's in vivo stability and duration of action.

The table below outlines the effects of N-phenyl ring alkyl substituents based on research on analogous compounds:

Substitution Pattern Observed Effect Implication for this compound
2,6-dimethylphenylEssential for potent Lck inhibition mdpi.comThe 2,6-dimethyl arrangement likely confers a specific, biologically active conformation.
2,5-dimethylphenylNecessary for activity in sulfamoyl benzamidothiazoles nih.govDi-substitution on the phenyl ring appears to be a key requirement for activity in certain N-aryl amides.
General di-ortho alkylInduces a non-planar conformation nih.govThe 2,6-dimethyl groups are critical in defining the molecule's three-dimensional structure.
General di-ortho alkylMay increase metabolic stabilityThe steric bulk can protect the amide bond from enzymatic degradation.

Conformational Dynamics and Their Role in Molecular Interactions

The biological function of a molecule like this compound is not solely determined by its static structure but also by its conformational dynamics. nih.gov Amides can exist as a mixture of isomers due to restricted rotation around the carbon-nitrogen bond of the amide group. ut.ee The specific conformation adopted by the molecule, and the energy barrier to rotation between different conformations, can significantly influence its ability to bind to a biological target.

In N-arylbenzamides, the dihedral angle between the benzoyl and the N-phenyl rings is a key conformational parameter. As mentioned previously, the 2,6-dimethyl substituents on the N-phenyl ring of this compound force a significant twist between this ring and the amide plane. nih.gov This pre-organized conformation may be energetically favorable for binding to a specific target, as less conformational rearrangement is required upon binding.

Furthermore, the molecule is not rigid. It can undergo various motions, including rotations around single bonds and out-of-plane bending at the nitrogen atom. ut.ee These dynamic processes allow the molecule to explore different conformational states. The ability to adopt a specific low-energy conformation that is complementary to the binding site of a target protein is a crucial aspect of its mechanism of action.

The interplay between the electronic effects of the 3-chloro substituent and the steric effects of the 2,6-dimethyl groups ultimately dictates the preferred conformation and the dynamic behavior of the entire molecule. Understanding these conformational dynamics is essential for a complete picture of the structure-activity relationship of this compound and for the design of new analogs with improved properties.

Molecular Mechanism of Action and Biochemical Interactions Academic Perspectives

Investigation of Potential Biochemical Targets in Model Systems

The specific biochemical targets of 3-chloro-N-(2,6-dimethylphenyl)benzamide have not been extensively delineated in publicly available research. However, by examining structurally similar phenylamide fungicides, a likely mechanism of action can be inferred.

Analogous Mechanisms Observed in Related Phenylamide Compounds (e.g., RNA Polymerase I Inhibition)

Phenylamide fungicides are recognized for their specific mode of action, which involves the inhibition of ribosomal RNA (rRNA) synthesis in susceptible organisms, particularly oomycete fungi. nih.govnih.gov This class of compounds, which includes well-studied fungicides like metalaxyl (B1676325), specifically targets the activity of RNA polymerase I (Pol I). agriculturejournals.cznih.gov RNA polymerase I is the dedicated enzyme responsible for transcribing the large ribosomal RNA genes in the nucleolus, a critical step in ribosome biogenesis and, consequently, protein synthesis. agriculturejournals.cznih.gov

The inhibition of Pol I by phenylamides disrupts the incorporation of uridine (B1682114) into the growing RNA chain, effectively halting rRNA production. agriculturejournals.cz This targeted disruption of a fundamental cellular process explains the potent and specific activity of these compounds against rapidly growing and proliferating cells, such as those of pathogenic fungi. agriculturejournals.cznih.gov While the precise molecular interaction between phenylamide compounds and the RNA polymerase I complex is still under investigation, it is believed to involve a change in the target site on the enzyme. agriculturejournals.cz Some research suggests that sequence diversity in the large subunit of RNA polymerase I (RPA190) can contribute to insensitivity to these fungicides. agriculturejournals.czresearchgate.net

It is important to note that while metalaxyl has been shown to inhibit RNA synthesis in fungal systems, it did not show the same inhibitory effect on partially purified RNA polymerase isolated from the fungus in one study, suggesting a complex interaction that may depend on the integrity of the nuclear environment or the presence of other factors. nih.gov However, RNA synthesis by cell homogenates and isolated nuclear fractions was significantly inhibited. nih.gov

Computational Elucidation of Ligand-Target Protein Interactions

For a compound like this compound, computational studies would typically involve creating a three-dimensional model of the target protein, likely a subunit of RNA polymerase I from a susceptible organism. The fungicide molecule would then be virtually "docked" into the active site of the enzyme. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. nih.gov Such studies are invaluable for understanding the structure-activity relationships within a class of compounds and for designing new, more potent inhibitors. nih.gov

Enzymatic Biotransformation Pathways and Metabolite Profiling in Research Matrices

The biotransformation of this compound is expected to follow pathways similar to other N-substituted phenylamides, which are primarily metabolized in the liver.

Identification of Enzymatic Degradation Products

Studies on the closely related phenylamide fungicide, metalaxyl, reveal that it undergoes extensive metabolism in biological systems, with very little of the parent compound being excreted unchanged. epa.gov The primary metabolic routes for metalaxyl include:

Oxidation: This includes the hydroxylation of the phenyl ring and oxidation of the methyl groups on the phenyl ring. nih.govepa.gov

Hydrolysis: The methyl ester group of metalaxyl is susceptible to hydrolysis, forming the corresponding carboxylic acid (metalaxyl acid), which is a major metabolite found in soil. nih.gov

Demethylation and N-dealkylation: Cleavage of the methyl ether and N-dealkylation are also observed metabolic pathways. epa.govinchem.org

These initial metabolites can then undergo further conjugation reactions, primarily with glucuronic acid and sulfate, to increase their water solubility and facilitate their excretion from the body. epa.govinchem.org In studies with metalaxyl, a variety of conjugated and unconjugated metabolites have been identified in urine and feces. epa.govinchem.org

Based on these analogous pathways, the predicted enzymatic degradation products of this compound would likely include hydroxylated derivatives of the benzoyl and dimethylphenyl rings, as well as potential products of amide bond cleavage.

Characterization of Enzymes Involved (e.g., Cytochrome P450 systems)

The metabolism of many xenobiotics, including phenylamide fungicides, is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes. nih.govekb.egnih.govuniba.itmdpi.com These heme-containing monooxygenases are abundant in the liver and are responsible for catalyzing a wide range of oxidative reactions. uniba.itmdpi.com

In vitro studies using human liver microsomes have identified specific CYP isoforms involved in the metabolism of metalaxyl. nih.gov CYP3A4 was found to be the primary enzyme responsible for the hydroxylation of metalaxyl. nih.gov Meanwhile, CYP2B6 was identified as the major isoform involved in the demethylation and lactone formation of the molecule. nih.gov The carcinogenic metabolite 2,6-dimethylaniline (B139824) was not detected in these in vitro studies. nih.gov

Given the structural similarities, it is highly probable that cytochrome P450 enzymes, potentially including isoforms from the CYP2B and CYP3A families, are also the key enzymes responsible for the initial oxidative metabolism of this compound in mammalian systems.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are fundamental for the separation of 3-chloro-N-(2,6-dimethylphenyl)benzamide from complex matrices, allowing for its accurate detection and quantification. The choice of technique depends on the compound's properties and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like this compound. A typical method involves a reverse-phase approach, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture.

Method development for this compound would focus on optimizing the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water with a modifier like formic acid for MS compatibility), flow rate, and column temperature to achieve a sharp, symmetrical peak with a reasonable retention time. sielc.com Validation would be performed to ensure the method is accurate, precise, linear, and specific for the target analyte. For instance, a study on the related benzamide (B126), MS-275, demonstrated an extraction efficiency of approximately 73.4% from plasma. nih.gov

Table 1: Illustrative HPLC Method Parameters for a Benzamide Compound

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient30% to 90% B over 10 minutes
Flow Rate1.0 mL/min
Injection Volume10 µL
DetectorUV at 254 nm

Note: This table represents typical starting parameters for method development and is not based on experimentally verified data for this compound.

Gas Chromatography (GC) for Volatile Derivatives

While this compound itself has low volatility, Gas Chromatography (GC) can be employed for its analysis following a derivatization step. Derivatization converts the analyte into a more volatile and thermally stable compound. A common technique for compounds with active hydrogens, such as the amide group, is silylation. mdpi.com This process replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group, increasing volatility.

The GC method would then be optimized, including the choice of a suitable capillary column (e.g., a mid-polar phase like VF-624ms), temperature programming, and carrier gas flow rate to ensure good separation and peak shape. nih.gov Detection is often performed using a mass spectrometer (GC-MS) or a halogen-specific detector (XSD), which offers high selectivity for chlorinated compounds. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in much higher efficiency, leading to enhanced resolution, greater sensitivity, and significantly faster analysis times. nih.gov A UPLC method for this compound would allow for better separation from impurities and potential metabolites, with run times often under three minutes. nih.gov The principles of method development are similar to HPLC but are adapted for the higher pressures and faster flow rates of UPLC systems.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an indispensable tool for the structural elucidation and sensitive quantification of compounds like this compound.

Fragmentation Studies for Metabolite Identification

Tandem mass spectrometry (MS/MS) is crucial for identifying metabolites. In this technique, the parent molecule of this compound is first ionized and selected (precursor ion). This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule.

When analyzing biological samples, potential metabolites would exhibit a mass shift from the parent drug (e.g., +16 Da for hydroxylation). By comparing the fragmentation pattern of a suspected metabolite to that of the parent compound, its structure can be postulated. The benzoyl group added during derivatization is easily fragmented during MS/MS analysis, which can improve detection. chromatographyonline.com

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of the elemental composition of this compound and its metabolites. nih.gov From its molecular formula, C15H14ClNO, the predicted monoisotopic mass is 259.0764 Da. uni.lu HRMS can confirm this mass with high precision, which is invaluable for identifying the compound in complex samples and distinguishing it from other molecules with the same nominal mass.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

AdductMass-to-Charge Ratio (m/z)
[M+H]+260.08368
[M+Na]+282.06562
[M-H]-258.06912
[M+NH4]+277.11022

Source: Predicted data from PubChem. uni.lu

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS)

Despite a comprehensive search of scientific literature and chemical databases, detailed research findings and established analytical methodologies using hyphenated techniques such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the specific compound This compound are not publicly available.

While hyphenated techniques are powerful tools for the separation, identification, and quantification of chemical compounds, specific applications and detailed experimental data for this particular benzamide derivative have not been documented in the accessible scientific literature.

For context, the analysis of related benzamide structures often employs these advanced methods. However, without direct studies on This compound , any discussion of chromatographic conditions, mass spectrometric parameters, or fragmentation patterns would be speculative and not based on verified research findings.

Predicted mass spectrometry data from chemical databases can offer theoretical values for the mass-to-charge ratio (m/z) of the compound and its potential adducts. For This compound , with a molecular formula of C15H14ClNO, the predicted monoisotopic mass is 259.0764 Da. uni.lu Based on this, theoretical m/z values for common adducts that could be observed in mass spectrometry are available.

Predicted Mass Spectrometry Data

AdductPredicted m/z
[M+H]+260.08368
[M+Na]+282.06562
[M-H]-258.06912
[M+NH4]+277.11022
[M+K]+298.03956
Data sourced from PubChem. uni.lu

It is important to note that these are predicted values and have not been confirmed by experimental data in published research. The development of a robust LC-MS/MS or GC-MS method would require empirical determination of optimal parameters, including but not limited to:

For LC-MS/MS:

Chromatographic column type and dimensions

Mobile phase composition and gradient

Ionization source parameters (e.g., electrospray voltage, temperature)

Mass analyzer settings, including precursor and product ion selection for multiple reaction monitoring (MRM)

For GC-MS:

GC column type, temperature program, and carrier gas flow rate

Ionization mode (e.g., electron ionization) and energy

Mass analyzer scan range and parameters

Without published research, providing detailed, accurate, and scientifically validated findings for the analysis of This compound using these techniques is not possible at this time.

Future Research Directions and Unexplored Avenues for 3 Chloro N 2,6 Dimethylphenyl Benzamide Research

In-depth Exploration of Substituent Effects on Chemical Reactivity

The chemical behavior of 3-chloro-N-(2,6-dimethylphenyl)benzamide is dictated by the electronic and steric properties of its constituent parts: the 3-chlorobenzoyl ring, the N-(2,6-dimethylphenyl) group, and the central amide linkage. Systematic investigation into how modifications of these substituents affect the molecule's properties is a fundamental and necessary avenue of future research.

A primary area of focus should be the synthesis and analysis of a library of analogs to establish a comprehensive structure-activity relationship (SAR). Research on related N-arylbenzamides has shown that the dihedral angle between the two aromatic rings is highly sensitive to the substitution pattern, which in turn influences crystal packing and intermolecular interactions like hydrogen bonding. nih.govresearchgate.netnih.gov Future studies should systematically vary the substituents on both aromatic rings to probe their effects on reactivity and conformation. For instance, replacing the chlorine atom with electron-donating or other electron-withdrawing groups would modulate the electrophilicity of the carbonyl carbon. Similarly, altering the methyl groups on the aniline (B41778) ring could provide insights into steric hindrance around the amide bond.

A proposed set of initial analogs for synthesis and study is presented in Table 1. The analysis of these compounds would involve kinetic studies of their reactions, determination of their pKa values, and detailed structural analysis using X-ray crystallography and NMR spectroscopy. Such data would provide a quantitative basis for understanding how electronic and steric factors govern the molecule's behavior.

Table 1: Proposed Analogs for Substituent Effect Studies

Compound Name Modification from Parent Compound Rationale for Study
3-fluoro-N-(2,6-dimethylphenyl)benzamide Chlorine replaced with Fluorine To study the effect of a more electronegative but smaller halogen.
3-methoxy-N-(2,6-dimethylphenyl)benzamide Chlorine replaced with a Methoxy (B1213986) group To investigate the impact of an electron-donating group on reactivity.
3-nitro-N-(2,6-dimethylphenyl)benzamide Chlorine replaced with a Nitro group To explore the effect of a strong electron-withdrawing group.
3-chloro-N-(phenyl)benzamide Removal of both methyl groups To assess the steric influence of the ortho-methyl groups on the dihedral angle and reactivity.

Integrated Omics Approaches for Comprehensive Mechanistic Understanding

Should initial biological screenings reveal any activity for this compound, integrated omics approaches will be essential for a holistic understanding of its mechanism of action. nih.govjci.org These high-throughput technologies can provide an unbiased, system-wide view of the molecular changes induced by the compound in a biological system. mdpi.comunimi.it

Future research could employ a multi-omics strategy to decipher the compound's effects. bioscientifica.com This would involve treating a relevant cell line or model organism with the compound and then performing a combination of:

Transcriptomics (RNA-Seq): To identify which genes are up- or down-regulated in response to the compound, providing clues about the cellular pathways being affected.

Proteomics: To measure changes in protein abundance and post-translational modifications, which can help identify the direct protein target or downstream signaling cascades.

Metabolomics: To analyze changes in the levels of small-molecule metabolites, offering a functional readout of the phenotypic state of the cell and revealing which metabolic pathways are perturbed. jci.org

Integrating these datasets can reveal a comprehensive picture of the compound's activity, from the initial molecular interaction to the ultimate cellular response. nih.gov This approach is particularly valuable for compounds with unknown mechanisms, as it moves beyond candidate-based approaches to a more discovery-oriented analysis. unimi.it

Development of Novel Research Tools and Probes

A highly promising future direction is the development of derivatives of this compound to serve as chemical probes. nih.govfebs.org Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, enabling the study of that target's function in complex biological systems. acs.orgresearchgate.net

To this end, synthetic chemists could design and create analogs of the parent compound that incorporate specific functional handles for various applications. These could include:

Affinity-based probes: A version of the compound with an attached biotin (B1667282) tag could be synthesized. This probe could be used in pull-down experiments with cell lysates to identify its binding partners, which can then be identified by mass spectrometry. acs.org

Fluorescent probes: By conjugating a fluorophore to a non-essential position on the molecule, a fluorescent probe could be created. This would allow for the visualization of the compound's localization within cells using fluorescence microscopy, providing spatial and temporal information about its site of action.

Photoaffinity labels: Incorporating a photoreactive group (e.g., an azide (B81097) or diazirine) would create a probe that, upon exposure to UV light, covalently crosslinks to its target protein. This is a powerful technique for unambiguously identifying the direct molecular target of a bioactive compound. researchgate.net

The development of such tools would transform this compound from a mere chemical structure into a valuable instrument for biological discovery. nih.gov

Comparative Studies with Other Arylamide Classes

To understand the unique properties of this compound, it is crucial to conduct comparative studies with other classes of arylamides. Such research would place its chemical and biological properties in a broader context and highlight the structural features responsible for any observed activities. For instance, related arylamides have been investigated as LRRK2 inhibitors, and comparative studies could reveal whether the title compound shares this or other activities. nih.gov

Future research should involve head-to-head comparisons with other arylamide scaffolds. This could include compounds where the benzamide (B126) core is replaced with a different aromatic system or where the substitution pattern is significantly altered. A comparative analysis of acrylamides, for example, has shown how different substituents affect their reactivity and stability. mdpi.com A similar approach could be applied here.

Table 2 outlines a potential comparative study design. By systematically comparing these different classes on metrics such as chemical stability, biological potency (if any is discovered), and target selectivity, researchers can delineate the specific contribution of the this compound scaffold. This knowledge is invaluable for understanding its potential and for the rational design of future analogs with improved properties.

Table 2: Proposed Framework for Comparative Arylamide Studies

Arylamide Class Key Structural Difference Properties to Compare Research Question
This compound (Reference Compound) Baseline chemical stability, solubility, preliminary biological activity screen. What are the baseline properties of the reference compound?
N-(2,6-dimethylphenyl)acetamides Benzoyl ring replaced by an acetyl group. Comparison of stability and reactivity of the amide bond. How does the aromatic benzoyl group influence the core properties compared to a simple alkyl group?
2-chloro-N-(2,6-dimethylphenyl)benzamide Chlorine at position 2 instead of 3. Dihedral angle, intramolecular interactions, biological activity. nih.gov Does the position of the chloro substituent significantly alter the compound's conformation and function?

| N-(2,6-dimethylphenyl)furan-2-carboxamide | Benzoyl ring replaced by a furan (B31954) ring. bldpharm.com | Electronic properties, potential for different biological targets. | How does replacing the benzene (B151609) ring with a heteroaromatic system affect its properties? |

By pursuing these interconnected research avenues, the scientific community can systematically explore the chemical and biological space occupied by this compound, potentially uncovering new chemical principles, biological functions, and valuable research tools.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 3-chloro-N-(2,6-dimethylphenyl)benzamide, and how can reaction conditions influence yield and purity?

  • The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, a Suzuki–Miyaura coupling protocol using phenyl benzoate and 2,6-dimethylaniline with Cs₂CO₃ as a base in THF/H₂O at 40°C yields 56% after silica column purification .
  • Alternative routes include condensation of 3-chlorobenzoyl chloride with 2,6-dimethylaniline in ethanol, followed by recrystallization to obtain single crystals for structural analysis . Reaction optimization (e.g., temperature, solvent polarity) is critical to suppress side products like N-arylation byproducts.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • FT-IR : Confirm amide C=O stretching (~1650 cm⁻¹) and N–H bending (~3300 cm⁻¹) .
  • NMR : ¹H NMR reveals aromatic proton splitting patterns (e.g., para-substituted chlorophenyl groups), while ¹³C NMR identifies carbonyl carbons (~168 ppm) .
  • X-ray crystallography : Single-crystal studies using SHELXL (e.g., space group P2₁/c) provide bond lengths (C=O: ~1.22 Å) and dihedral angles between aromatic rings (~86°), confirming distorted square-planar geometries in metal complexes .

Q. How should researchers handle safety and waste management for this compound?

  • Follow hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled). Use PPE (gloves, goggles) and fume hoods during synthesis .
  • Waste must be segregated and disposed via certified chemical waste contractors due to potential environmental persistence from chlorinated byproducts .

Advanced Research Questions

Q. How can SHELX software be employed to resolve crystallographic disorder in this compound derivatives?

  • Use SHELXL’s DELU and SIMU restraints to model anisotropic displacement parameters for disordered methyl or chloro groups .
  • Validate refinement with Rint (<5%) and check for residual electron density peaks (<1 eÅ⁻³) post-convergence. Cross-validate using PLATON’s ADDSYM to detect missed symmetry .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data for metal complexes of this compound?

  • Case study : A nickel complex showed square-planar geometry via X-ray but tetrahedral coordination in solution (UV-Vis). Use temperature-dependent NMR and EPR to probe dynamic behavior .
  • Employ DFT calculations (e.g., B3LYP/6-31G*) to compare optimized geometries with experimental data, resolving discrepancies in ligand field effects .

Q. How can researchers design experiments to study the compound’s coordination chemistry with transition metals?

  • Synthesize complexes by refluxing the ligand with metal salts (e.g., NiCl₂·6H₂O) in ethanol. Monitor stoichiometry via Job’s plot (UV-Vis) and characterize using:

  • Magnetic susceptibility : To determine metal oxidation states.
  • Single-crystal XRD : To analyze coordination modes (e.g., S,O-chelation in Ni(II) complexes) .
    • Compare IR spectra pre- and post-complexation: shifts in ν(C=O) (~30 cm⁻¹) indicate metal-ligand binding .

Q. What computational methods are suitable for predicting the compound’s reactivity in cross-coupling reactions?

  • Perform MEP (Molecular Electrostatic Potential) maps to identify nucleophilic/electrophilic sites. The chloro-substituted phenyl ring shows high electrophilicity (~−0.05 eÅ⁻¹) .
  • Use DFT transition-state modeling (e.g., Gaussian 16) to compare activation barriers for Suzuki vs. Buchwald-Hartwig pathways, optimizing catalyst choice (e.g., Pd-SIPr systems) .

Methodological Resources

  • Crystallography : SHELX suite for structure solution/refinement ; WinGX for data visualization .
  • Spectroscopy : Refer to Cambridge Structural Database (CSD) entries for benchmark NMR/IR data .
  • Safety Protocols : Align with GB/T 16483 standards for hazardous waste handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.